2-(2-Bromo-4-chloro-6-methylphenoxy)acetamide
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Overview
Description
2-(2-Bromo-4-chloro-6-methylphenoxy)acetamide is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of phenoxy acetamide and is characterized by the presence of bromine, chlorine, and methyl groups on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-chloro-6-methylphenoxy)acetamide typically involves the reaction of 2-bromo-4-chloro-6-methylphenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then converted to the acetamide by reaction with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-chloro-6-methylphenoxy)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Major Products Formed
Substitution Reactions: Products include substituted phenoxy acetamides.
Oxidation and Reduction Reactions: Products include quinones and hydroquinones.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
2-(2-Bromo-4-chloro-6-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chloro-6-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-methylphenoxy)acetamide
- 2-(2-Chloro-4-methylphenoxy)acetamide
- 2-(2-Bromo-4-chloro-6-methylphenoxy)acetic acid
Uniqueness
2-(2-Bromo-4-chloro-6-methylphenoxy)acetamide is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, which can influence its reactivity and biological activity. This makes it a valuable compound for the synthesis of novel pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C9H9BrClNO2 |
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Molecular Weight |
278.53 g/mol |
IUPAC Name |
2-(2-bromo-4-chloro-6-methylphenoxy)acetamide |
InChI |
InChI=1S/C9H9BrClNO2/c1-5-2-6(11)3-7(10)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13) |
InChI Key |
HNWZUMFUEQMZSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N)Br)Cl |
Origin of Product |
United States |
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